molecular formula C25H29NO3 B14958570 3-benzyl-5-hydroxy-4,7-dimethyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one

3-benzyl-5-hydroxy-4,7-dimethyl-6-[(3-methylpiperidino)methyl]-2H-chromen-2-one

Cat. No.: B14958570
M. Wt: 391.5 g/mol
InChI Key: ICMSVXKABUIKEH-UHFFFAOYSA-N
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Description

3-benzyl-5-hydroxy-4,7-dimethyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-5-hydroxy-4,7-dimethyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzyl and piperidinylmethyl precursors with a chromenone derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may utilize large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups involved.

    Substitution: The benzyl and piperidinylmethyl groups can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-benzyl-5-hydroxy-4,7-dimethyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-benzyl-5-hydroxy-4,7-dimethyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.

    Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological properties and applications.

    Benzimidazoles: These compounds also feature a benzene ring fused with a heterocyclic system and are known for their pharmacological activities.

Uniqueness: 3-benzyl-5-hydroxy-4,7-dimethyl-6-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific substituents and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H29NO3

Molecular Weight

391.5 g/mol

IUPAC Name

3-benzyl-5-hydroxy-4,7-dimethyl-6-[(3-methylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C25H29NO3/c1-16-8-7-11-26(14-16)15-21-17(2)12-22-23(24(21)27)18(3)20(25(28)29-22)13-19-9-5-4-6-10-19/h4-6,9-10,12,16,27H,7-8,11,13-15H2,1-3H3

InChI Key

ICMSVXKABUIKEH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C(C3=C(C=C2C)OC(=O)C(=C3C)CC4=CC=CC=C4)O

Origin of Product

United States

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